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Compound of Interest

Compound Name: 2-Aminothiazole-4-carboxamide

Cat. No.: B058295 Get Quote

The 2-aminothiazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry,

forming the core of numerous compounds with a broad spectrum of biological activities. These

analogs have garnered significant attention from researchers in drug discovery and

development due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.

This technical guide provides an in-depth overview of the therapeutic potential of 2-
aminothiazole-4-carboxamide analogs, focusing on their synthesis, biological activities, and

mechanisms of action, with a particular emphasis on quantitative data and experimental

methodologies.

Anticancer Activity
2-Aminothiazole-4-carboxamide derivatives have demonstrated significant potential as

anticancer agents, with several analogs exhibiting potent cytotoxicity against a range of human

cancer cell lines.

Quantitative Data for Anticancer Activity
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Compound Cell Line IC50 (µM) Reference

6m
MCF7 (Breast

Cancer)
0.47 [1]

NCI-H1650 (Lung

Cancer)
1.1 [1]

20 H1299 (Lung Cancer) 4.89 [2][3]

SHG-44 (Glioma) 4.03 [2][3]

Amide-functionalized

aminothiazole-

benzazole analogs

MCF-7 and A549 17.2 to 80.6 [4]

Experimental Protocols
MTT Cell Viability Assay[1]

The antitumor activity of the synthesized 2-amino-thiazole-4-carboxamides is commonly

evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.

Cell Seeding: Cancer cells (e.g., MCF7, NCI-H1650) are seeded into 96-well plates at a

specific density and allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, MTT solution is added to each well and incubated

for a further 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to

dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the resulting colored solution is measured

using a microplate reader at a specific wavelength (e.g., 570 nm).
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IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting

the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action
While the precise mechanisms for many analogs are still under investigation, some have been

shown to target specific cellular pathways. For instance, some 2-aminothiazole derivatives act

as inhibitors of Hec1/Nek2, which are crucial for mitotic progression, leading to apoptosis in

cancer cells.[5][6]
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Figure 1: Inhibition of Hec1/Nek2 by 2-aminothiazole-4-carboxamide analogs disrupts mitotic

progression, leading to apoptosis.

Antimicrobial Activity
The 2-aminothiazole scaffold is also a key component in the development of novel antimicrobial

agents, with analogs demonstrating activity against bacteria and fungi.

Antibacterial Activity
A notable area of investigation is the activity of these compounds against Mycobacterium

tuberculosis.
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Compound Strain MIC (µg/mL) MIC (µM) Reference

Methyl 2-amino-

5-benzylthiazole-

4-carboxylate (2)

M. tuberculosis

H37Rv
0.06 0.24 [7]

2-amino-5-

methylthiazole-4-

carboxylic acid

(9)

M. tuberculosis

H37Rv
0.06 0.35 [7]

Compound 6
M. tuberculosis

H37Rv
16 93 [7]

Compound 11
M. tuberculosis

H37Rv
32 125 [7]

Compound Strain MIC (µg/mL) Reference

2a
Staphylococcus

epidermidis
250 [8]

2b
Pseudomonas

aeruginosa
375 [8]

2d
Staphylococcus

aureus
250 [8]

2g Escherichia coli 375 [8]

Experimental Protocols
Broth Dilution Method for MIC Determination[8]

The minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial

strains is determined using the broth dilution method.

Preparation of Inoculum: A standardized bacterial suspension is prepared.
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Serial Dilutions: The test compounds are serially diluted in a liquid growth medium in

microtiter plates.

Inoculation: Each well is inoculated with the bacterial suspension.

Incubation: The plates are incubated under appropriate conditions for bacterial growth.

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits visible bacterial growth.

Mechanism of Action
Some 2-aminothiazole-4-carboxylate derivatives have been designed as mimics of the

antibiotic thiolactomycin to target the β-ketoacyl-ACP synthase (mtFabH) in M. tuberculosis.[7]

[9] However, structure-activity relationship studies have shown that some potent antitubercular

analogs do not inhibit mtFabH, suggesting they act on other cellular targets.[7]
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Figure 2: General workflow for the synthesis and antimicrobial screening of 2-aminothiazole-4-
carboxamide analogs.

Other Therapeutic Applications
Beyond cancer and infectious diseases, 2-aminothiazole-4-carboxamide derivatives have

been explored for other therapeutic uses.

Muscarinic M3 Selective Antagonists: Certain analogs have been identified as selective

antagonists for the muscarinic M3 receptor, with potential applications in treating conditions

like overactive bladder and chronic obstructive pulmonary disease.[10] A lead compound in

this area had a Ki of 140 nM for the M3 receptor.[10]

Enhancers of Premature Termination Codon Readthrough: Some derivatives have been

shown to potentiate the activity of aminoglycosides in promoting the readthrough of

premature termination codons, which could be a therapeutic strategy for genetic diseases

caused by nonsense mutations.[11]

Synthesis of 2-Aminothiazole-4-Carboxamide
Analogs
A common synthetic route to 2-aminothiazole-4-carboxylate esters involves the Hantzsch

thiazole synthesis.

General Synthetic Protocol
A flexible synthetic procedure for obtaining 2-aminothiazole-4-carboxylate derivatives has been

described:[3][7]

Darzens Reaction: The synthesis often starts with a Darzens reaction between an

appropriate aldehyde and methyl dichloroacetate.

Reaction with Thiourea: The resulting α-chloro glycidic ester and β-chloro α-oxoester mixture

is then reacted with thiourea in a solvent like methanol to form the 2-aminothiazole-4-

carboxylate ester.
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Hydrolysis (Optional): The ester can be hydrolyzed to the corresponding carboxylic acid if

desired.

Amide Formation: The carboxylic acid can then be coupled with a desired amine to yield the

final 2-aminothiazole-4-carboxamide analog.
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Figure 3: A general synthetic scheme for 2-aminothiazole-4-carboxamide analogs.

Conclusion
The 2-aminothiazole-4-carboxamide scaffold continues to be a fertile ground for the

discovery of new therapeutic agents. The versatility of its synthesis allows for the creation of

large libraries of analogs for screening against a wide array of biological targets. The potent

anticancer and antimicrobial activities observed for several derivatives underscore the

therapeutic potential of this class of compounds. Future research will likely focus on elucidating

the precise mechanisms of action of the most promising candidates and optimizing their

pharmacological properties for clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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